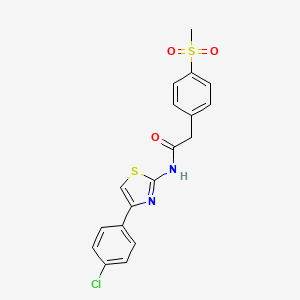
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as CPTH2, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CPTH2 is a thiazole-based inhibitor that targets the histone acetyltransferase enzyme, p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression.
Aplicaciones Científicas De Investigación
Antibacterial Properties
- Synthesis and Antibacterial Activity : A study synthesized derivatives of this compound and evaluated their antibacterial activity. The compounds demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli (Desai et al., 2008).
Anticancer Applications
- Anticancer Activity : Another study focused on the synthesis of derivatives for their potential anticancer activity. These compounds were evaluated against human lung adenocarcinoma cells and mouse embryoblast cell line, with some showing selective cytotoxicity and significant apoptosis induction (Evren et al., 2019).
- Evaluation Against Various Cancer Cell Lines : Research on a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showed considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Anticonvulsant Properties
- Evaluation as Anticonvulsant Agents : Compounds containing a sulfonamide thiazole moiety were synthesized and tested for anticonvulsant activity. Some derivatives showed significant effects, offering protection against picrotoxin-induced convulsion (Farag et al., 2012).
Antimicrobial Applications
- Novel Compounds with Antimicrobial Activity : A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety. These compounds were evaluated for antimicrobial activity and showed promising results (Darwish et al., 2014).
Additional Research
- Characterization and Pharmacological Evaluation : Various researches have been done on the characterization and pharmacological evaluation of derivatives of this compound, focusing on different aspects like antimicrobial activity, antitumor activity, and their synthesis processes (Baviskar et al., 2013), (Ekrek et al., 2022).
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S2/c1-26(23,24)15-8-2-12(3-9-15)10-17(22)21-18-20-16(11-25-18)13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBBTBVJNIBVPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

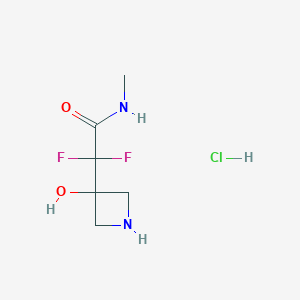
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2405080.png)
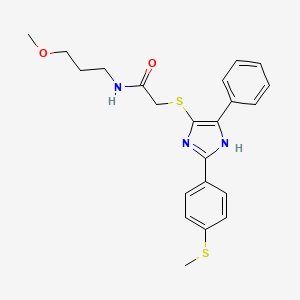
![11,13-Dimethyl-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-4-propyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2405082.png)
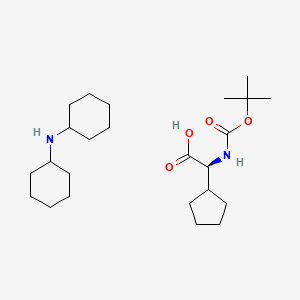
![1-ethyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2405086.png)
![1-(Azepan-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2405088.png)
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2405089.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2405093.png)
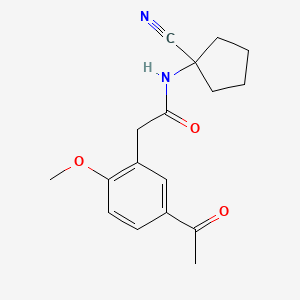
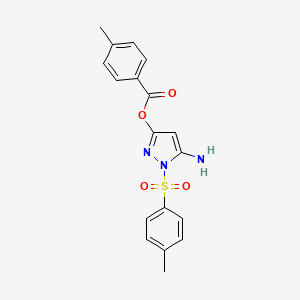
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2405096.png)

![N-[1-(1H-Imidazol-2-yl)propyl]prop-2-enamide](/img/structure/B2405100.png)